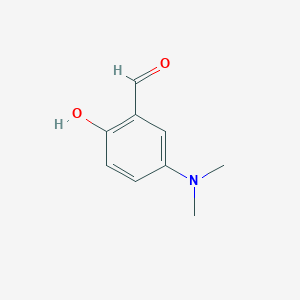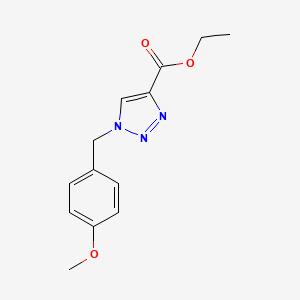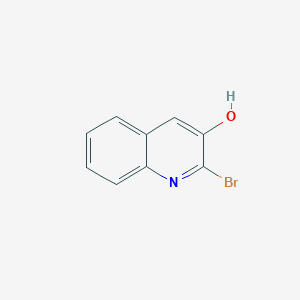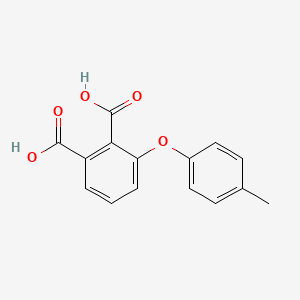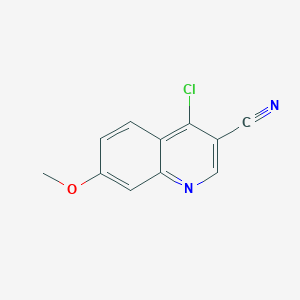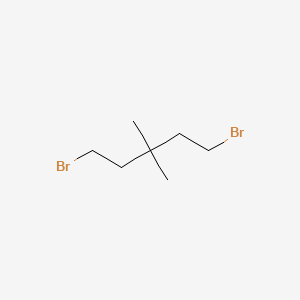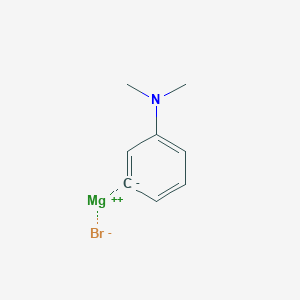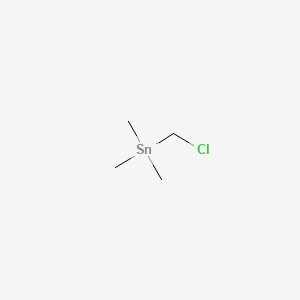
Chloromethyltrimethyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyltrimethyltin is an organotin compound with the chemical formula C4H11ClSn. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its reactivity and is utilized in various chemical reactions, particularly in the field of organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloromethyltrimethyltin can be synthesized through the reaction of trimethyltin chloride with chloromethylating agents. One common method involves the use of chloromethyl methyl ether in the presence of a catalyst such as ferric chloride or zinc chloride . The reaction typically proceeds under mild conditions, with the chloromethylating agent being added dropwise to a solution of trimethyltin chloride in an inert solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, are common practices to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Chloromethyltrimethyltin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: this compound readily participates in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with this compound under mild conditions, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Tin oxides and chloromethane.
Reduction: Trimethyltin compounds and chloromethane.
Substitution: Various organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chloromethyltrimethyltin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organotin compounds and as a precursor for the preparation of other organometallic reagents.
Biology: The compound is studied for its potential biological activity and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Wirkmechanismus
The mechanism by which chloromethyltrimethyltin exerts its effects involves the interaction of the chloromethyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This reactivity is harnessed in synthetic chemistry to modify and create new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
Chloromethyltrimethyltin is unique among organotin compounds due to its specific reactivity and the presence of the chloromethyl group. Similar compounds include:
Trimethyltin chloride: Lacks the chloromethyl group and has different reactivity.
Tetramethyltin: Contains an additional methyl group and exhibits different chemical behavior.
Tributyltin chloride: Has longer alkyl chains and is used in different applications, such as antifouling agents.
This compound stands out due to its versatility in synthetic applications and its potential for further functionalization.
Eigenschaften
IUPAC Name |
chloromethyl(trimethyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl.3CH3.Sn/c1-2;;;;/h1H2;3*1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYUUICSINMICU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545724 |
Source


|
| Record name | (Chloromethyl)(trimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4554-90-9 |
Source


|
| Record name | (Chloromethyl)(trimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
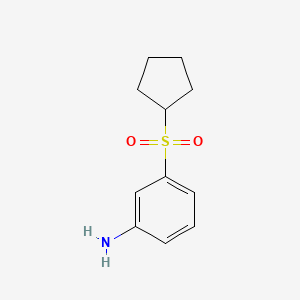

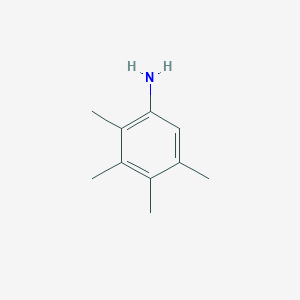
![6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1610779.png)


